Tetraphenylborate

Overview

Description

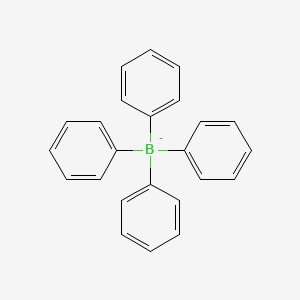

Tetraphenylborate, also known as tetraphenylboranuide, is an organoboron compound consisting of a central boron atom bonded to four phenyl groups. This compound is notable for its role as an anion in various salts, such as sodium this compound and potassium this compound. It is widely used in chemical synthesis and research due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylborate can be synthesized through several methods. One common approach involves the reaction of sodium tetrafluoroborate with phenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{NaBF}_4 + 4 \text{PhMgBr} \rightarrow \text{NaBPh}_4 + 2 \text{MgBr}_2 + 2 \text{MgF}_2 ] where Ph represents a phenyl group .

Another method involves the use of phenylsodium instead of the Grignard reagent. This reaction also yields sodium this compound as a product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of sodium this compound with quaternary salt compounds in the presence of water and an organic solvent. This method is efficient and allows for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylborate undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form biaryl compounds and arylalkenes.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Acetonitrile: Often used as a solvent in the preparation of N-acylammonium salts.

Major Products:

Biaryl Compounds: Formed through cross-coupling reactions.

N-Acylammonium Salts: Produced by the reaction of this compound with tertiary amines and acid chlorides.

Scientific Research Applications

Applications in Analytical Chemistry

2.1 Ion-Pair Complex Formation

Tetraphenylborate is widely used in the formation of ion-pair complexes, particularly in analytical chemistry. For example, the complexation of this compound with ammonium ions has been utilized for the extraction and quantification of these ions from aqueous solutions. A study demonstrated that sodium this compound effectively precipitates ammonium ions under acidic conditions, providing a method for water treatment and pollution control .

Table 1: Ion-Pair Complexes Formed with this compound

| Ion Type | Application | Methodology |

|---|---|---|

| Ammonium | Water purification | Precipitation under acidic conditions |

| Alkaloids | Drug formulation | Ion-pair complexation for enhanced solubility |

| Heavy metals | Environmental remediation | Chelation and extraction from contaminated water |

Biological Applications

3.1 Interaction with Proteins

Recent studies have investigated the interaction of this compound with bovine serum albumin (BSA), revealing insights into binding mechanisms that are both enthalpy- and entropy-driven. The binding constants suggest a strong affinity between the this compound ions and BSA, which can be crucial for drug delivery systems .

3.2 Antimicrobial Activity

This compound has also been explored for its antimicrobial properties when complexed with bioactive molecules such as quinine. The resulting ion-pair complexes exhibit significant antimicrobial activity, which could be harnessed for therapeutic applications .

Environmental Applications

4.1 Wastewater Treatment

This compound is employed in various methods for removing nitrogen-containing species from wastewater. For instance, it has been shown to effectively extract ammonium ions from contaminated water, making it a valuable tool in environmental chemistry . This application is particularly relevant in agricultural settings where runoff can lead to elevated nitrogen levels in water bodies.

Table 2: this compound Applications in Environmental Chemistry

| Application Type | Methodology | Effectiveness |

|---|---|---|

| Ammonium ion extraction | Precipitation with sodium this compound | High removal efficiency under acidic conditions |

| Heavy metal chelation | Complex formation with heavy metal ions | Effective removal from industrial effluents |

Industrial Applications

5.1 Catalysis

In industrial processes, this compound serves as a catalyst or reagent in various chemical reactions. Its role in the In-Tank Precipitation process at nuclear waste facilities highlights its importance in decontaminating high-level waste by precipitating radioactive isotopes like cesium-137 . Understanding the catalytic mechanisms involved has led to improvements in safety and efficiency.

5.2 Polymer Chemistry

This compound is utilized as a counterion component in the synthesis of cationic polymers used in non-linear optics and other advanced materials . Its hydrophobic characteristics enable it to function effectively within polymer matrices, enhancing material properties.

Case Studies

6.1 Case Study: Removal of Ammonium Ions

A notable case study involved treating contaminated water from agricultural runoff using sodium this compound. The study demonstrated that adjusting the pH to slightly acidic conditions significantly improved the precipitation of ammonium ions, leading to a reduction of over 90% in ammonium concentration within hours .

6.2 Case Study: Antimicrobial Properties

In another study focused on the antimicrobial effects of this compound-quinine complexes, researchers found that these complexes inhibited bacterial growth effectively, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

Tetraphenylborate exerts its effects primarily through its ability to uncouple oxidative phosphorylation in mitochondria. This process involves the disruption of the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production . Additionally, this compound can form complexes with various metal ions and organic molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Sodium Tetraphenylborate: Similar in structure but used primarily as a reagent for potassium precipitation.

Potassium this compound: Another salt form with similar applications.

Triphenylborane: Contains three phenyl groups instead of four, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its high stability and solubility in organic solvents, making it an ideal candidate for various chemical reactions and applications. Its ability to form stable complexes with a wide range of ions and molecules further enhances its versatility in scientific research and industrial processes .

Biological Activity

Tetraphenylborate (TPB), a boron-containing compound, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of TPB, highlighting its antimicrobial properties, interactions with proteins, and implications in various research studies.

This compound is an organoboron compound characterized by the formula . Its structure consists of a boron atom bonded to four phenyl groups, which contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that TPB exhibits significant antimicrobial properties. A study demonstrated that TPB complexes formed with quinine showed antibacterial activity against Gram-positive bacteria and yeast. The synthesis of these complexes involved an ion-pair reaction, which is considered a green chemistry approach due to its efficiency and minimal environmental impact .

Table 1: Antimicrobial Activity of TPB Complexes

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Bacillus subtilis | Effective |

| Candida albicans | Effective |

Interaction with Serum Albumin

This compound has been shown to interact with bovine serum albumin (BSA), influencing its physicochemical properties. Isothermal titration calorimetry (ITC) studies revealed that TPB binds to two specific sites on BSA, similar to the binding behavior observed with sodium dodecyl sulfate (SDS). The binding constants for TPB-BSA interactions were comparable to those of SDS, indicating similar thermodynamic stability .

Table 2: Binding Parameters of TPB to BSA

| Binding Site | Binding Constant (K) | ΔH (kcal/mol) | ΔS (kcal/mol) |

|---|---|---|---|

| Site I | 7.09 | -7.98 | -0.76 |

| Site II | 6.61 | -6.45 | 3.12 |

Transport Kinetics in Lipid Bilayers

TPB's transport kinetics through lipid bilayer membranes have been investigated using a modified charge-pulse relaxation technique. The results indicated that the translocation rate constant for TPB decreased significantly with increasing fatty acid chain length in lecithins, suggesting that the hydrophobicity of the bilayer affects ion transport dynamics .

Case Studies and Applications

- Decontamination of Radioactive Waste : TPB is utilized in processes such as In-Tank Precipitation at the U.S. Department of Energy’s Savannah River Site, where it precipitates cesium-137 from high-level waste solutions . This application underscores the compound's importance in environmental remediation.

- Extraction of Ammonium Ions : A novel application involves using sodium this compound for extracting ammonium ions from contaminated water under acidic conditions, demonstrating its potential in wastewater treatment technologies .

Q & A

Basic Research Questions

Q. How can researchers reconcile contradictory solubility data for sodium tetraphenylborate (NaTPB) in aqueous systems?

- Methodological Approach :

- Conduct solubility experiments under rigorously controlled conditions (temperature, pH, ionic strength) to minimize decomposition .

- Use standardized units (e.g., molarity instead of g/L) and validate measurements with techniques like ICP-AES or gravimetric analysis to account for impurities .

- Compare results with literature values while noting experimental discrepancies (e.g., agitation methods, purity of reagents) .

Q. What analytical methods are recommended for quantifying this compound and its decomposition intermediates?

- Methodological Approach :

- Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., B NMR) to track decomposition products like triphenylborane (3PB) and diphenylborinic acid (2PB) .

- Combine ion chromatography for boron speciation and gas chromatography/mass spectrometry (GC/MS) for volatile byproducts (e.g., benzene) .

- Validate results against kinetic models that integrate dissolution rates and intermediate formation .

Q. How should experimental conditions be designed to study this compound stability in aqueous slurries?

- Methodological Approach :

- Use statistical design of experiments (DoE) to test variables such as temperature, agitation, and catalyst presence (e.g., Pd/AlO) .

- Monitor dissolved oxygen and pH to mitigate oxidative degradation .

- Employ quiescent vs. agitated systems to assess benzene retention and release dynamics .

Q. What protocols ensure reliable handling and storage of this compound in laboratory settings?

- Methodological Approach :

- Store NaTPB in inert, dry environments (argon atmosphere, desiccators) to prevent hydrolysis .

- Pre-filter solutions to remove particulates that accelerate decomposition .

- Regularly calibrate analytical instruments to detect early signs of degradation .

Advanced Research Questions

Q. What kinetic models best describe this compound decomposition, and how are intermediates incorporated?

- Methodological Approach :

- Apply first-order kinetics for initial decomposition, integrating terms for intermediate solubilization (e.g., 3PB and 2PB) .

- Use Arrhenius plots to model temperature dependence, with activation energies derived from controlled slurry experiments .

- Validate models using composition data from time-resolved NMR and boron speciation .

Q. How do catalysts like palladium or copper influence this compound degradation pathways?

- Methodological Approach :

- Perform catalytic degradation studies with Pd/AlO or Cu nanoparticles under varying nitrate and mercury(II) conditions .

- Analyze reaction products via H NMR and GC/MS to identify intermediates (e.g., biphenyl, benzene) .

- Compare catalytic efficiency using rate constants normalized to catalyst surface area .

Q. Can this compound-based metal-organic frameworks (MOFs) enhance ion conductivity in solid-state electrolytes?

- Methodological Approach :

- Synthesize carboxylic acid-functionalized LiBPh MOFs and characterize ionic conductivity via impedance spectroscopy .

- Evaluate cation mobility (Li, Na, Mg) using solid-state NMR and molecular dynamics simulations .

- Optimize MOF porosity to balance ion dissociation and lattice stability .

Q. What radiolysis products form in this compound solutions exposed to radiation, and how are they identified?

- Methodological Approach :

- Irradiate NaTPB solutions and extract organics with ethyl acetate for GC/MS analysis .

- Quantify phenylated byproducts (e.g., triphenylboroxole) using high-resolution mass spectrometry .

- Correlate radiation dose with decomposition rates using kinetic isotope effects .

Q. How does competitive ion adsorption on this compound composites affect selectivity for Cs or Rb?

- Methodological Approach :

Properties

IUPAC Name |

tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHQOIWIRUVWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20B- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-66-8 (sodium) | |

| Record name | Tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801336454 | |

| Record name | Borate(1-), tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-26-3, 163709-59-9 | |

| Record name | Tetraphenylborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPHENYLBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TYC18K6NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.